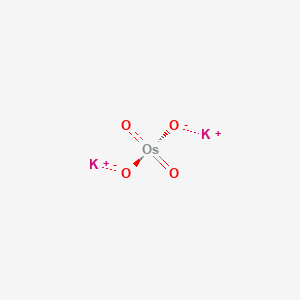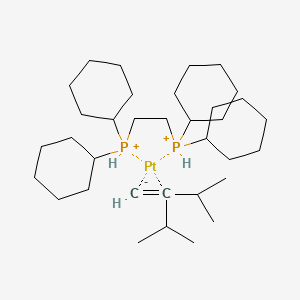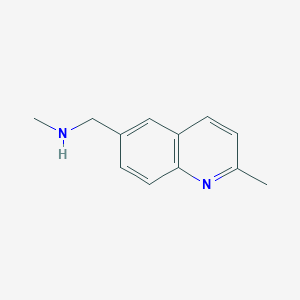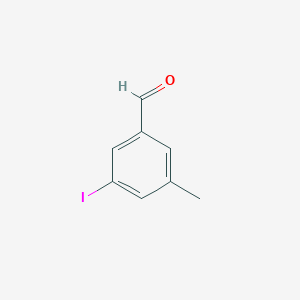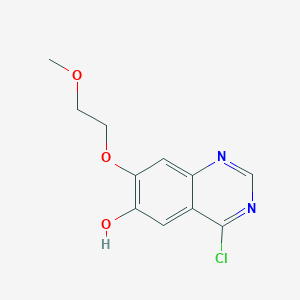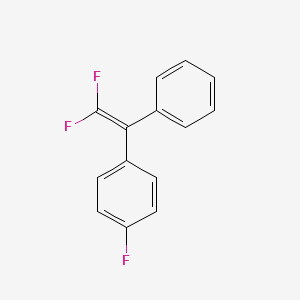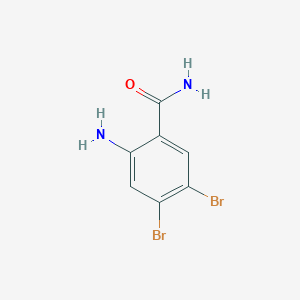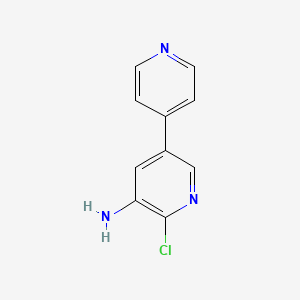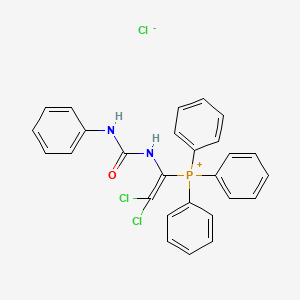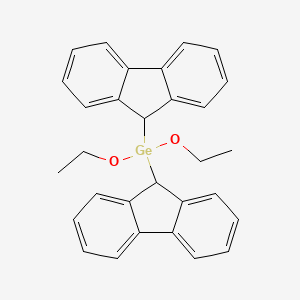
1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione is a complex organic compound with a molecular formula of C26H23NO4. This compound is part of the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals. The structure of this compound includes an anthracene backbone with amino, hydroxy, and phenoxyhexyl substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione typically involves multiple steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Hydroxylation: The hydroxyl group at the 4-position is introduced via a hydroxylation reaction, often using oxidizing agents.
Phenoxyhexylation: The phenoxyhexyl group is introduced at the 2-position through an etherification reaction, typically using phenoxyhexanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and hydroxy groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with modified functional groups.
Scientific Research Applications
1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound with a simpler structure.
1-Amino-4-hydroxyanthraquinone: Lacks the phenoxyhexyl group.
2-Phenoxyanthraquinone: Lacks the amino and hydroxy groups.
Uniqueness
1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenoxyhexyl group enhances its solubility and interaction with biological membranes, making it a valuable compound for various applications.
Properties
CAS No. |
59373-50-1 |
|---|---|
Molecular Formula |
C26H25NO5 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-amino-4-hydroxy-2-(6-phenoxyhexoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H25NO5/c27-24-21(32-15-9-2-1-8-14-31-17-10-4-3-5-11-17)16-20(28)22-23(24)26(30)19-13-7-6-12-18(19)25(22)29/h3-7,10-13,16,28H,1-2,8-9,14-15,27H2 |
InChI Key |
IASGXYFAFAFDTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)

